molecular formula C16H16N2O5 B2733218 Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate CAS No. 2034307-79-2

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate

Cat. No.: B2733218
CAS No.: 2034307-79-2
M. Wt: 316.313
InChI Key: AZIXPDFPZOMZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoate ester linked to an azetidine ring, which is further connected to a pyrrolidinone moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate, which is then reacted with azetidine and methylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-23-16(22)11-4-2-10(3-5-11)15(21)17-8-12(9-17)18-13(19)6-7-14(18)20/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIXPDFPZOMZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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